molecular formula C21H23ClFN3O B15091566 3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one CAS No. 100234-75-1

3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one

Cat. No.: B15091566
CAS No.: 100234-75-1
M. Wt: 387.9 g/mol
InChI Key: BLVXYRQVLKAKSZ-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone is a synthetic organic compound with the molecular formula C21H23ClFN3O. It is a quinolinone derivative, characterized by the presence of amino, chloro, diethylaminoethyl, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.

    Introduction of Substituents: The amino, chloro, diethylaminoethyl, and fluorophenyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds such as 4-hydroxyquinolinone and 2-methylquinolinone share a similar quinolinone core structure.

    Fluorophenyl Derivatives: Compounds like 2-fluoroaniline and 4-fluorobenzaldehyde contain the fluorophenyl group.

Uniqueness

3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

100234-75-1

Molecular Formula

C21H23ClFN3O

Molecular Weight

387.9 g/mol

IUPAC Name

3-amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)quinolin-2-one

InChI

InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-18-10-9-14(22)13-16(18)19(20(24)21(26)27)15-7-5-6-8-17(15)23/h5-10,13H,3-4,11-12,24H2,1-2H3

InChI Key

BLVXYRQVLKAKSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3F

Origin of Product

United States

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